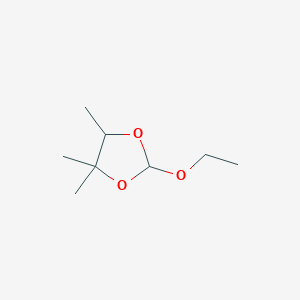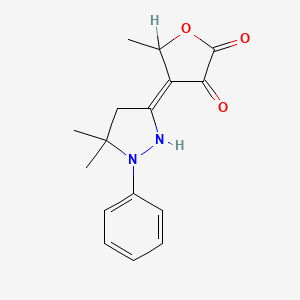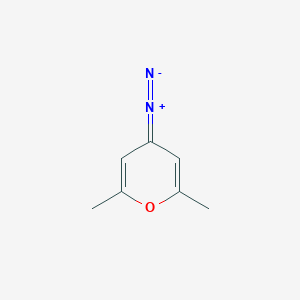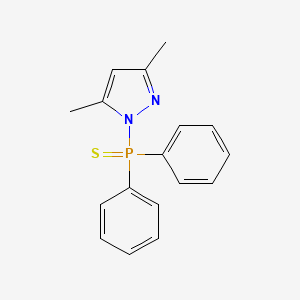
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. For instance, the reaction between acetaldehyde and ethylene glycol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions such as temperature and pressure, and using efficient separation techniques to isolate the desired product. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into other functional groups.
Substitution: The ethoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding aldehydes or ketones, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-ethoxy-4,4,5-trimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
2,2,4-Trimethyl-1,3-dioxolane: Another structural isomer with different substitution patterns.
1,3-Dioxolane: The parent compound without any substituents.
Uniqueness
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both ethoxy and trimethyl groups, which impart distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions compared to its similar counterparts .
Properties
CAS No. |
61562-05-8 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethoxy-4,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-5-9-7-10-6(2)8(3,4)11-7/h6-7H,5H2,1-4H3 |
InChI Key |
YREBCVOVYYSNDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OC(C(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)

![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)

![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)

methanone](/img/structure/B14590420.png)

![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)


![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
